rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid
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Overview
Description
The compound rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid is a complex organic molecule featuring a bicyclic hexane structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a bicyclo[2.2.0]hexane ring system. The carboxylic acid functional group is also a significant feature of this molecule. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to first construct the bicyclo[2.2.0]hexane core through a Diels-Alder reaction, followed by functional group modifications to introduce the amino and carboxylic acid groups. The tert-butoxycarbonyl (Boc) group is then introduced using Boc anhydride under basic conditions to protect the amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale productionThe reaction conditions are carefully controlled to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2S,3R,4S)-3-aminomethylbicyclo[2.2.0]hexane-2-carboxylic acid: Lacks the Boc protecting group.
rac-(1R,2S,3R,4S)-3-(hydroxymethyl)bicyclo[2.2.0]hexane-2-carboxylic acid: Contains a hydroxyl group instead of an amino group.
Uniqueness
The presence of the Boc protecting group in rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid provides unique reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-7-4-5-8(7)10(9)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m1/s1 |
InChI Key |
QFMCZOJNBRESGS-XFWSIPNHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1[C@@H]2CC[C@@H]2[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CCC2C1C(=O)O |
Origin of Product |
United States |
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